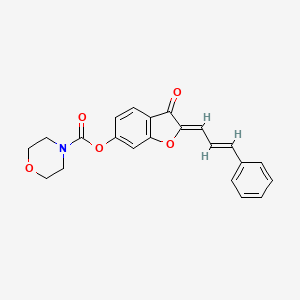

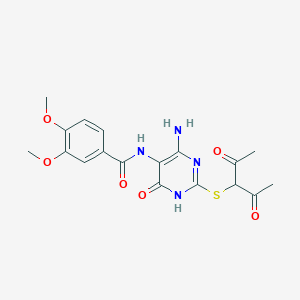

![molecular formula C15H21N3S B2579565 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 847853-32-1](/img/structure/B2579565.png)

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea” is a chemical compound with the molecular formula C15H21N3S . It is a derivative of indole, a heterocyclic compound that is a key component in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of “this compound” includes an indole ring, a thiourea group, and a tert-butyl group . The indole ring is a prevalent moiety in many natural products and drugs, playing a significant role in cell biology .Scientific Research Applications

Structural and Theoretical Studies

The chemical structure and properties of thiourea derivatives, including those similar to 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea, have been extensively studied. X-ray structure analysis, Hirshfeld analysis, and DFT studies of related compounds provide insights into their molecular packing, charge distribution, molecular electrostatic potential map, and reactivity descriptors. These analyses help in understanding the interactions and stability of these molecules, which is crucial for their application in various fields of research (Boraei et al., 2021).

Synthesis and Reactivity

The synthesis of thiourea derivatives and their reactivity has been a subject of interest. Studies on alkylation of cyclic Mannich bases, derivatives of thiourea, and simple amino acids have led to the formation of various compounds with potential biological activities. Such synthetic approaches offer pathways to explore new chemical entities that can serve as leads in drug discovery and other applications (Song et al., 2012).

Biological Activities

The exploration of the biological activities of thiourea derivatives, including antifungal and yeast inhibition properties, has been documented. For example, N-benzoyl-N'-alkylthioureas and their complexes have shown activity against fungi and yeast, highlighting their potential as bioactive compounds in developing new antifungal agents (del Campo et al., 2004).

Anticancer Studies

Certain thiourea derivatives have been synthesized and evaluated for their anticancer activities. The synthesis of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex and its potential as an anticancer candidate demonstrate the role of such compounds in medicinal chemistry. These studies involve characterizing the complex's structure and assessing its interaction with biological targets, providing a foundation for further drug development efforts (Ruswanto et al., 2021).

Enzyme Inhibition and Sensor Applications

Thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. Their simple structure belies their effectiveness in these roles, offering valuable tools for biochemical research and environmental monitoring. The study of such derivatives can lead to the development of new therapeutic agents and sensors for detecting toxic metals, underscoring the versatility of thiourea compounds in scientific research (Rahman et al., 2021).

Future Directions

Indole derivatives, including “3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea”, have immense potential for further exploration due to their prevalence in biologically active compounds . Future research could focus on the synthesis, characterization, and exploration of the biological activities of such compounds.

properties

IUPAC Name |

1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3S/c1-15(2,3)18-14(19)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCZDHNBJCIRBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

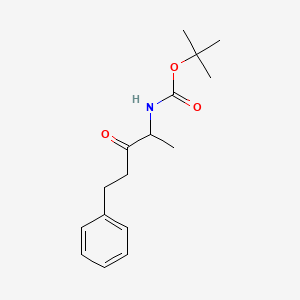

![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

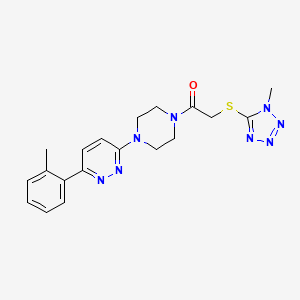

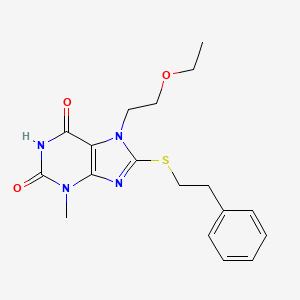

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)

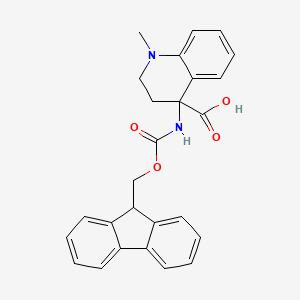

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)

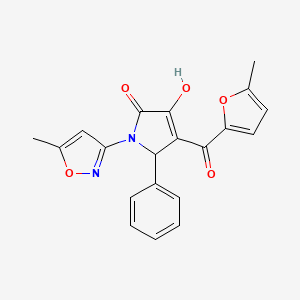

![(E)-2-cyano-N-(3-methoxypropyl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2579497.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2579501.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)